molecular formula C11H12FN5S B5882024 N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-methylthiourea

N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-methylthiourea

Cat. No. B5882024
M. Wt: 265.31 g/mol
InChI Key: WHAGLCRQUKDSMX-UHFFFAOYSA-N
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Description

N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-methylthiourea is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a triazole derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-methylthiourea is not fully understood, but it is believed to involve the inhibition of certain enzymes or metabolic pathways. It has been shown to inhibit the growth of certain fungi and bacteria by disrupting their cell walls or membranes. It has also been shown to inhibit the proliferation of certain cancer cells by inducing apoptosis or cell cycle arrest.
Biochemical and Physiological Effects:
N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-methylthiourea has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have antifungal activity against a variety of fungal species, including Candida albicans and Aspergillus fumigatus. It has also been shown to have antibacterial activity against a range of bacterial species, including Staphylococcus aureus and Escherichia coli. In addition, it has been shown to have antitumor activity against a range of cancer cell lines, including breast cancer and lung cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-methylthiourea in lab experiments is its broad range of activity against different types of microorganisms and cancer cells. This makes it a useful tool for investigating the mechanisms of action of these organisms and for developing new treatments for infections and cancer. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research on N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-methylthiourea. One area of interest is the development of new treatments for fungal and bacterial infections, particularly those that are resistant to existing therapies. Another area of interest is the investigation of the compound's potential use in the treatment of cancer, either alone or in combination with other therapies. Finally, further research is needed to fully understand the compound's mechanism of action and to identify any potential side effects or toxicity issues.

Synthesis Methods

The synthesis of N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-methylthiourea involves the reaction of 3-fluorobenzyl isocyanate with N-methylthiourea. This reaction is typically carried out in the presence of a suitable solvent, such as ethanol or methanol, and under controlled conditions of temperature and pressure.

Scientific Research Applications

N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-methylthiourea has been studied extensively for its potential applications in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, including antifungal, antibacterial, and antitumor activity. It has also been investigated for its potential use in the treatment of diabetes and other metabolic disorders.

properties

IUPAC Name

1-[1-[(3-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-3-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN5S/c1-13-11(18)15-10-14-7-17(16-10)6-8-3-2-4-9(12)5-8/h2-5,7H,6H2,1H3,(H2,13,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHAGLCRQUKDSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NC1=NN(C=N1)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methylthiourea

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